Sodium acetate trihydrate
Overview
Description
Sodium acetate, known by its chemical formula ( \text{C}_2\text{H}_3\text{NaO}_2 ), is a sodium salt of acetic acid. It is a colorless, odorless solid that is highly soluble in water. Sodium acetate is commonly used in various industrial and laboratory applications due to its versatile properties .
Synthetic Routes and Reaction Conditions:
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Laboratory Preparation: Sodium acetate can be synthesized by reacting acetic acid with sodium bicarbonate or sodium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{CO}_3 ] The carbonic acid (( \text{H}_2\text{CO}_3 )) formed decomposes into carbon dioxide (( \text{CO}_2 )) and water (( \text{H}_2\text{O} )) .
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Industrial Production: Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution: [ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ] This method is efficient and widely used in large-scale production .
Types of Reactions:
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Decarboxylation: Sodium acetate undergoes decarboxylation when heated with soda lime (a mixture of sodium hydroxide and calcium oxide), producing methane: [ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]
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Esterification: Sodium acetate reacts with alkyl halides, such as bromoethane, to form esters: [ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]
Common Reagents and Conditions:
Reagents: Sodium hydroxide, acetic acid, alkyl halides.
Conditions: Reactions typically occur under heating or in aqueous solutions.
Major Products:
- Methane from decarboxylation.
- Esters from esterification reactions .
Scientific Research Applications
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and as a source of acetate ions.
Biology: Employed in the precipitation of nucleic acids and proteins, and as a carbon source for bacterial cultures.
Medicine: Used in intravenous solutions to correct hyponatremia and as an alkalinizing agent in metabolic acidosis.
Industry: Utilized in the textile industry for dyeing processes, as a concrete sealant, and in food preservation as a seasoning and pH buffer
Mechanism of Action
Sodium acetate exerts its effects through various mechanisms:
Buffering Action: It acts as a buffer by maintaining a stable pH in solutions, which is crucial in biochemical and industrial processes.
Electrolyte Replenishment: When administered intravenously, sodium acetate dissociates into sodium and acetate ions, replenishing electrolytes and correcting sodium imbalances in the body
Comparison with Similar Compounds
Sodium acetate can be compared with other sodium salts of carboxylic acids:
Sodium Formate (( \text{HCOONa} )): Similar in being a sodium salt of a carboxylic acid, but formate has different applications, such as in de-icing and as a reducing agent.
Sodium Propionate (( \text{C}_2\text{H}_5\text{COONa} )): Used as a food preservative and in the prevention of mold growth.
Sodium Diacetate (( \text{C}_4\text{H}_7\text{NaO}_4 )): A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent
Sodium acetate is unique in its versatility and wide range of applications across different fields, making it an invaluable compound in both research and industry.
Properties
It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. | |
CAS No. |
6131-90-4 |
Molecular Formula |
C2H6NaO3 |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
PNNIIULEYDEVIV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)[O-].O.O.O.[Na+] |
impurities |
Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |
SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Canonical SMILES |
CC(=O)O.O.[Na] |
Color/Form |
WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |
density |
1.528 g/ml 1.5 g/cm³ |
melting_point |
324 °C 328 °C |
6131-90-4 | |
physical_description |
Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |
Related CAS |
6131-90-4 (Parent) 127-09-3 (anhydrous) |
solubility |
WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |
Synonyms |
Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |
vapor_pressure |
0.00000071 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium acetate trihydrate?
A1: The molecular formula of this compound is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.
Q2: What is the significance of the three water molecules in this compound?
A2: The three water molecules are integral to the crystal structure of this compound. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []
Q3: How does the presence of water molecules affect the spectroscopic data of this compound?
A3: The water molecules in this compound contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of this compound. []
Q4: What makes this compound a promising phase change material (PCM)?
A4: this compound exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]
Q5: What are the main challenges associated with using this compound as a PCM?
A5: this compound suffers from two major drawbacks:
- Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]
- Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]
Q6: What strategies have been explored to address the supercooling issue in this compound?
A6: Researchers have investigated various approaches to mitigate supercooling, including:
- Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]
- Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []
- Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.
Q7: How can the problem of phase separation in this compound be minimized?
A7: Several methods have been proposed to address phase separation:
- Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]
- Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for this compound. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.
- Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.
Q8: What are some potential applications of this compound in thermal energy storage systems?
A8: this compound shows promise in various applications, including:
- Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]
- Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []
- Heating Pads: The exothermic crystallization of supercooled this compound is utilized in commercially available hand warmers. []
Q9: What are the key areas of future research on this compound as a PCM?
A9: Further research is needed to:
- Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.
Q10: What are some alternatives to this compound for thermal energy storage?
A10: While this compound is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:
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